4-Bromo-2-difluoromethyl-1-isopropoxybenzene
Overview
Description
4-Bromo-2-difluoromethyl-1-isopropoxybenzene is an organic compound with the molecular formula C10H11BrF2O and a molecular weight of 265.09 g/mol. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and an isopropoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Scientific Research Applications
4-Bromo-2-difluoromethyl-1-isopropoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Preparation Methods
The synthesis of 4-Bromo-2-difluoromethyl-1-isopropoxybenzene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination of 2-difluoromethyl-1-isopropoxybenzene using bromine or a brominating agent in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process parameters are carefully controlled to minimize impurities and maximize the yield of the desired product .
Chemical Reactions Analysis
4-Bromo-2-difluoromethyl-1-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 4-Bromo-2-difluoromethyl-1-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-2-difluoromethyl-1-isopropoxybenzene can be compared with other similar compounds, such as:
1-Bromo-4-fluoro-2-isopropoxybenzene: Similar structure but with a fluorine atom instead of a difluoromethyl group.
4-Bromo-1-(difluoromethyl)-2-fluorobenzene: Similar structure but with a fluorine atom instead of an isopropoxy group.
1-Bromo-2-fluoro-4-methoxybenzene: Similar structure but with a methoxy group instead of an isopropoxy group
These compounds share some chemical properties but differ in their reactivity and applications due to the presence of different functional groups.
Properties
IUPAC Name |
4-bromo-2-(difluoromethyl)-1-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWZUHULMFMBGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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